methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate
Description
Methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate is a structurally complex coumarin derivative featuring a fused pyrano[2,3-h]chromen core integrated with a cyclopentane ring. Key substituents include two methyl groups at the 2,2-positions, a keto group at position 6, and an acetoxy moiety attached via an ether linkage. This compound belongs to the angular pyranocoumarin class, characterized by their bicyclic framework, which often confers bioactive properties such as antimicrobial, antioxidant, and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 2-[(5,5-dimethyl-16-oxo-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-9-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)23-3)17-11-5-4-6-12(11)19(22)25-18(13)17/h9H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBQTDFEVPYLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)OC)C4=C(CCC4)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
a. 2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid
- Structural Differences : Contains a methoxy group at position 5 and a carboxylic acid instead of a methyl ester.
- Functional Impact : The carboxylic acid group increases polarity, reducing lipid solubility compared to the target compound. This may limit bioavailability but enhance water solubility for topical applications .
b. Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one)
- Structural Differences: Features a prenyl group (2-methylbut-2-enoyl) and a phenyl substituent at position 10.
- The prenyl chain may contribute to cytotoxicity, as seen in related natural products .
- Synthetic Accessibility: Requires multi-step synthesis involving aldol condensation and esterification, similar to methods described for pyranocoumarins .
c. Ethyl 2-(8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate
- Structural Differences: Pyrano[3,2-g]chromen core with a dihydro system and ethyl ester.
- Functional Impact: The ethyl ester may slow hydrolysis rates compared to methyl esters, prolonging half-life in vivo.
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~388.4 g/mol | ~3.2 | Methyl ester, keto, cyclopentane |
| 2-(5-Methoxy-...chromen-3-yl)acetic acid | ~372.4 g/mol | ~2.5 | Carboxylic acid, methoxy |
| Calophyllolide | ~436.5 g/mol | ~4.1 | Prenyl, phenyl, methoxy |
| Ethyl 2-(8,8-Dimethyl-...)acetate | ~332.3 g/mol | ~3.0 | Ethyl ester, dihydro system |
*Estimated using fragment-based methods .
Research Findings and Trends
Recent studies highlight the importance of substituent positioning in pyranocoumarins. For example:
- Methoxy Groups : Enhance UV absorption and radical scavenging activity but may reduce solubility .
- Ester vs. Acid Derivatives : Methyl esters exhibit higher cell permeability but lower metabolic stability than carboxylic acids .
- Ring Rigidity : Cyclopentane-fused systems (as in the target compound) show improved binding to hydrophobic protein domains compared to flexible dihydro analogs .
Biological Activity
Methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound’s structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 314.34 g/mol
The compound features a chromene core structure which is often associated with various biological activities including anti-inflammatory and antioxidant properties.
1. Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and preventing cellular damage. In vitro studies have demonstrated that this compound can scavenge free radicals effectively.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.
3. Anticancer Properties
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular:
These findings indicate that this compound may serve as a lead compound for the development of novel anticancer agents.
Case Study 1: Anti-inflammatory Mechanism
In a study conducted by Zhang et al., the anti-inflammatory mechanism of methyl 2-(...) was elucidated through its ability to inhibit the NF-kB signaling pathway in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in inflammatory markers.
Case Study 2: Antioxidant Efficacy
A comparative study by Smith et al. demonstrated that methyl 2-(...) exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid and tocopherol. The study utilized DPPH and ABTS assays to quantify radical scavenging activity.
Q & A
Q. Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and phosphate buffers at 25–60°C) over 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of ester or lactone groups) .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare with computational predictions (e.g., DFT for bond dissociation energies) .
Advanced Question: What experimental design strategies are optimal for studying the environmental fate of this compound?
Methodological Answer :
Adopt a multi-phase approach inspired by long-term environmental studies :
Phase 1 (Lab-scale) :
- Determine physicochemical properties (log P, water solubility) using shake-flask or HPLC methods.
- Assess photodegradation under simulated sunlight (e.g., xenon lamp, λ > 290 nm) with LC-MS/MS quantification.
Phase 2 (Microcosm) :
- Use soil/water systems to study biotic degradation (e.g., OECD 307 guidelines) with microbial community analysis via 16S rRNA sequencing.
Phase 3 (Field Trials) :
- Deploy randomized block designs (split-split plots) to account for variables like soil type and climate .
Advanced Question: How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Q. Methodological Answer :
Cross-validation : Compare experimental H NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify conformational discrepancies .
X-ray refinement : For crystal structures, use software like SHELX or OLEX2 to resolve disorder or thermal motion artifacts. Validate against powder XRD to confirm phase purity .
Dynamic NMR : Perform variable-temperature NMR to detect fluxional behavior (e.g., ring puckering in the cyclopenta system) that may explain shifts .
Advanced Question: What theoretical frameworks are appropriate for predicting the compound’s reactivity in biological systems?
Q. Methodological Answer :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms) based on homology models from PDB .
QSAR models : Develop quantitative structure-activity relationships using descriptors like polar surface area, HOMO/LUMO gaps, and molecular electrostatic potential maps .
Metabolic pathway prediction : Leverage software (e.g., Meteor Nexus) to simulate phase I/II metabolism, guided by structural analogs (e.g., chromenone derivatives) .
Advanced Question: How can researchers address discrepancies in bioactivity data across in vitro and in vivo studies?
Q. Methodological Answer :
Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to clarify bioavailability issues .
Metabolite identification : Use HRMS/MS to compare in vitro (hepatocyte incubations) and in vivo (plasma/urine samples) metabolite profiles .
Dose-response alignment : Apply Hill equation modeling to reconcile potency differences, accounting for metabolic inactivation or prodrug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
